Rawsonol

Vue d'ensemble

Description

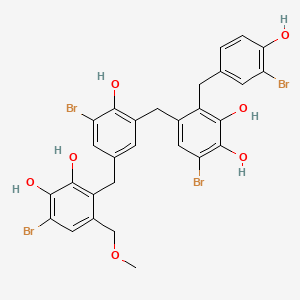

Le Rawsonol est un dérivé bromé du diphénylméthane obtenu à partir de l'algue verte Avrainvillea rawsoni. Il présente une activité inhibitrice contre la 3-hydroxy-3-méthylglutaryl coenzyme A réductase, une enzyme impliquée dans la biosynthèse du cholestérol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Rawsonol est principalement extrait de l'algue verte Avrainvillea rawsoni. Le processus d'extraction implique l'utilisation de solvants organiques pour isoler le composé de la biomasse algale. L'extrait brut est ensuite purifié à l'aide de techniques chromatographiques pour obtenir du this compound pur .

Méthodes de production industrielle : La production industrielle de this compound implique la culture à grande échelle d'Avrainvillea rawsoni, suivie de processus d'extraction et de purification. Les conditions de culture, telles que la lumière, la température et la disponibilité des nutriments, sont optimisées pour maximiser le rendement en this compound. Le processus d'extraction est mis à l'échelle en utilisant des solvants et des systèmes chromatographiques de qualité industrielle pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le Rawsonol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : La réduction du this compound peut conduire à la formation de produits débromés ou partiellement réduits.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les thiols, les amines et les alcoolates sont employés en conditions basiques.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Produits débromés ou partiellement réduits.

Substitution : Dérivés substitués avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les dérivés bromés du diphénylméthane et leur réactivité.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur de la 3-hydroxy-3-méthylglutaryl coenzyme A réductase, impliquée dans la biosynthèse du cholestérol.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans la réduction des taux de cholestérol et le traitement de l'hypercholestérolémie.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité de la 3-hydroxy-3-méthylglutaryl coenzyme A réductase. Cette enzyme est un acteur clé de la voie du mévalonate, qui est responsable de la biosynthèse du cholestérol. En inhibant cette enzyme, le this compound réduit efficacement la production de cholestérol. Les cibles moléculaires et les voies impliquées comprennent la liaison du this compound au site actif de l'enzyme, empêchant ainsi la conversion de la 3-hydroxy-3-méthylglutaryl coenzyme A en mévalonate .

Composés similaires :

Lovastatine : Un autre inhibiteur de la 3-hydroxy-3-méthylglutaryl coenzyme A réductase, utilisé cliniquement pour abaisser les taux de cholestérol.

Simvastatine : Un dérivé synthétique de la lovastatine ayant une activité inhibitrice similaire.

Atorvastatine : Un inhibiteur plus puissant de la même enzyme, largement utilisé dans le traitement de l'hypercholestérolémie.

Unicité du this compound : Le this compound est unique en raison de son origine naturelle provenant de l'algue verte Avrainvillea rawsoni. Contrairement aux statines synthétiques, le this compound offre une alternative naturelle avec potentiellement moins d'effets secondaires. De plus, sa structure bromée lui confère des propriétés chimiques uniques qui peuvent être exploitées dans diverses applications scientifiques et industrielles .

Applications De Recherche Scientifique

Rawsonol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study brominated diphenylmethane derivatives and their reactivity.

Biology: Investigated for its potential as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is involved in cholesterol biosynthesis.

Medicine: Explored for its potential therapeutic applications in lowering cholesterol levels and treating hypercholesterolemia.

Mécanisme D'action

Rawsonol exerts its effects by inhibiting the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is a key player in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol. The molecular targets and pathways involved include the binding of this compound to the active site of the enzyme, thereby preventing the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate .

Comparaison Avec Des Composés Similaires

Lovastatin: Another inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, used clinically to lower cholesterol levels.

Simvastatin: A synthetic derivative of lovastatin with similar inhibitory activity.

Atorvastatin: A more potent inhibitor of the same enzyme, widely used in the treatment of hypercholesterolemia.

Uniqueness of Rawsonol: this compound is unique due to its natural origin from the green alga Avrainvillea rawsoni. Unlike synthetic statins, this compound offers a natural alternative with potentially fewer side effects. Additionally, its brominated structure provides unique chemical properties that can be exploited in various scientific and industrial applications .

Propriétés

Numéro CAS |

125111-69-5 |

|---|---|

Formule moléculaire |

C29H24Br4O7 |

Poids moléculaire |

804.1 g/mol |

Nom IUPAC |

6-bromo-4-[[3-bromo-5-[[4-bromo-2,3-dihydroxy-6-(methoxymethyl)phenyl]methyl]-2-hydroxyphenyl]methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]benzene-1,2-diol |

InChI |

InChI=1S/C29H24Br4O7/c1-40-12-17-11-23(33)29(39)27(37)19(17)6-14-4-16(25(35)21(31)8-14)9-15-10-22(32)28(38)26(36)18(15)5-13-2-3-24(34)20(30)7-13/h2-4,7-8,10-11,34-39H,5-6,9,12H2,1H3 |

Clé InChI |

KCFBHVMAGOSSRA-UHFFFAOYSA-N |

SMILES |

COCC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)Br)O)CC3=CC(=C(C(=C3CC4=CC(=C(C=C4)O)Br)O)O)Br)O)O)Br |

SMILES canonique |

COCC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)Br)O)CC3=CC(=C(C(=C3CC4=CC(=C(C=C4)O)Br)O)O)Br)O)O)Br |

Apparence |

Solid powder |

Key on ui other cas no. |

125111-69-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Rawsonol; |

Origine du produit |

United States |

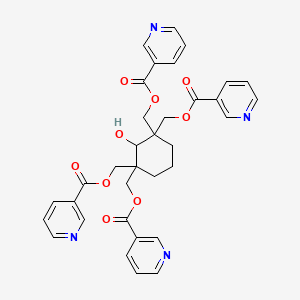

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

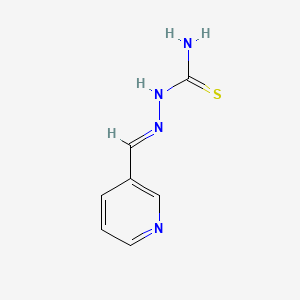

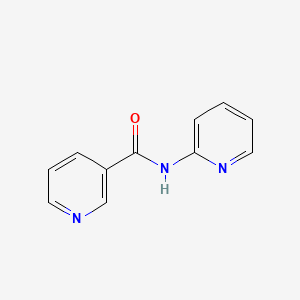

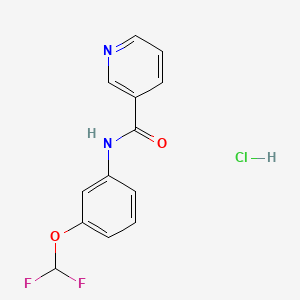

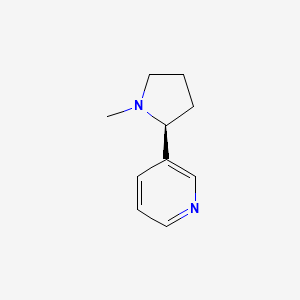

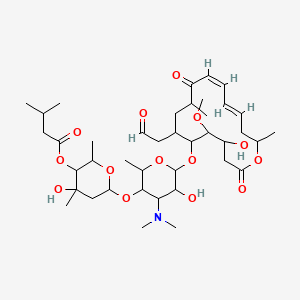

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.